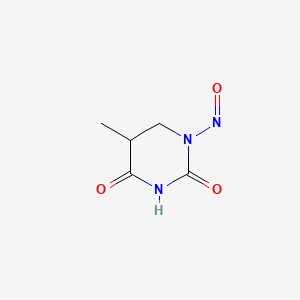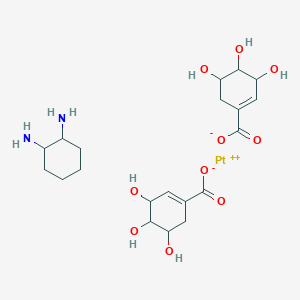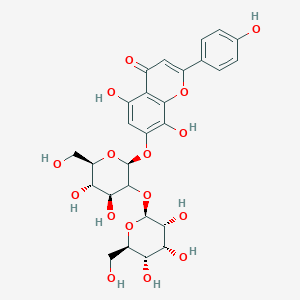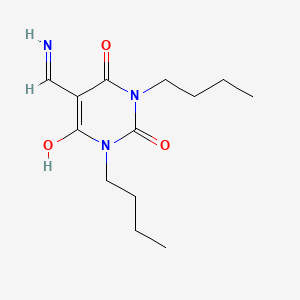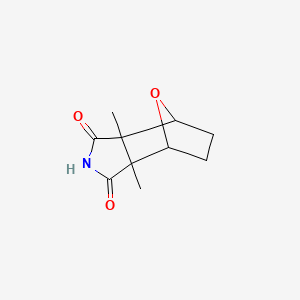
Cadmium-113
Overview
Description
Cadmium-113, is a naturally occurring isotope of cadmium with a mass number of 113. It is denoted as 113 Cd and has an atomic number of 48, which means it contains 48 protons and 65 neutrons. This isotope is relatively rare, comprising about 12.23% of natural cadmium . This compound is known for its applications in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium-113 can be isolated from natural cadmium sources through various separation techniques. One common method involves the use of ion exchange chromatography, where cadmium is separated from other elements based on its ionic properties . Another method involves the use of Chelex resin coupled with AG-MP-1M resin to separate cadmium from seawater .
Industrial Production Methods: Industrial production of this compound typically involves the processing of zinc ores, as cadmium is often found in association with zinc. The cadmium is extracted as a by-product during the refining of zinc ores. The extracted cadmium is then subjected to further purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Cadmium-113 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cadmium can be oxidized using oxidizing agents such as nitric acid, forming cadmium nitrate.
Reduction: Cadmium ions can be reduced to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium can undergo substitution reactions with halogens to form cadmium halides.
Major Products:
Oxidation: Cadmium nitrate (Cd(NO3)2)
Reduction: Metallic cadmium (Cd)
Substitution: Cadmium chloride (CdCl2), cadmium bromide (CdBr2), cadmium iodide (CdI2)
Scientific Research Applications
Cadmium-113 has several scientific research applications:
Mechanism of Action
The mechanism by which cadmium-113 exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, cadmium can bind to proteins and enzymes, disrupting their normal function. It can also interfere with cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage . In NMR spectroscopy, this compound’s nuclear magnetic properties allow it to interact with magnetic fields, providing detailed information about molecular structures .
Comparison with Similar Compounds
Cadmium-112: Another stable isotope of cadmium with a mass number of 112.
Cadmium-114: A stable isotope of cadmium with a mass number of 114.
Cadmium-116: A stable isotope of cadmium with a mass number of 116.
Comparison: Cadmium-113 is unique due to its specific nuclear magnetic properties, making it particularly useful in NMR spectroscopy. While other cadmium isotopes like cadmium-112, cadmium-114, and cadmium-116 also have applications in various fields, this compound’s distinct properties make it especially valuable for detailed molecular analysis .
Properties
IUPAC Name |
cadmium-113 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[113Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931839 | |
| Record name | (~113~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.904408 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-66-4 | |
| Record name | Cadmium, isotope of mass 113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~113~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



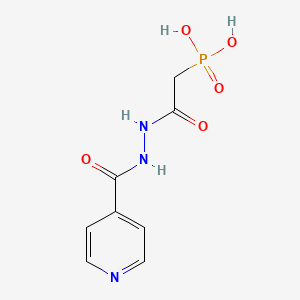
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
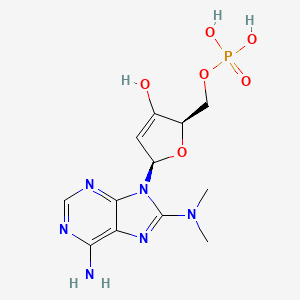

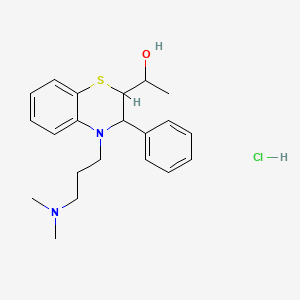
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)


